
N-(adamantan-1-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(adamantan-1-yl)thiophene-2-carboxamide is a compound that combines the unique structural features of adamantane and thiophene. Adamantane is a highly symmetrical polycyclic cage molecule known for its rigidity and stability, while thiophene is a sulfur-containing heterocycle with aromatic properties. The combination of these two moieties results in a compound with interesting chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)thiophene-2-carboxamide typically involves the reaction of adamantanecarboxylic acid with thiophene-2-carboxamide. One common method is to first convert adamantanecarboxylic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with thiophene-2-carboxamide in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(adamantan-1-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Derivatives of this compound are being explored for their potential use in drug development, particularly for their ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity and stability, allowing the compound to effectively bind to its targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, enhancing its binding affinity. These interactions can disrupt the function of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: A synthetic cannabinoid with similar structural features.
N-(adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Another adamantane derivative with different functional groups.
Uniqueness
N-(adamantan-1-yl)thiophene-2-carboxamide is unique due to the combination of the adamantane and thiophene moieties This combination imparts both rigidity and aromaticity, making it distinct from other compounds that contain only one of these features
Properties
IUPAC Name |
N-(1-adamantyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c17-14(13-2-1-3-18-13)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h1-3,10-12H,4-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQHCZWMEPENLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.